molecular formula C23H22N2O8 B2588406 Methyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-YL)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate CAS No. 1358329-87-9

Methyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-YL)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate

Cat. No.: B2588406
CAS No.: 1358329-87-9
M. Wt: 454.435
InChI Key: QMPNIZAIXYUKQM-UHFFFAOYSA-N
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Description

Methyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-YL)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core substituted with methoxy and carbamoylmethoxy groups, along with a dihydro-benzodioxin moiety. Its unique structure suggests potential utility in medicinal chemistry, particularly in the development of novel therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-YL)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate typically involves multi-step organic reactionsThe dihydro-benzodioxin moiety is then attached via a carbamoylation reaction, using appropriate reagents and catalysts under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-YL)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a useful tool for studying biochemical pathways and molecular interactions.

    Medicine: The compound’s potential therapeutic properties could be explored for the development of new drugs, particularly for diseases where quinoline derivatives have shown efficacy.

    Industry: It may find applications in the production of specialty chemicals, agrochemicals, or other industrial products.

Mechanism of Action

The mechanism of action of Methyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-YL)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-YL)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate stands out due to its unique combination of functional groups and structural features. This uniqueness may confer specific properties, such as enhanced biological activity or improved chemical stability, making it a valuable compound for further research and development.

Properties

IUPAC Name

methyl 4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethoxy]-6,7-dimethoxyquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O8/c1-28-19-9-14-15(10-20(19)29-2)25-16(23(27)30-3)11-18(14)33-12-22(26)24-13-4-5-17-21(8-13)32-7-6-31-17/h4-5,8-11H,6-7,12H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPNIZAIXYUKQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CC(=N2)C(=O)OC)OCC(=O)NC3=CC4=C(C=C3)OCCO4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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